THZ1

Description

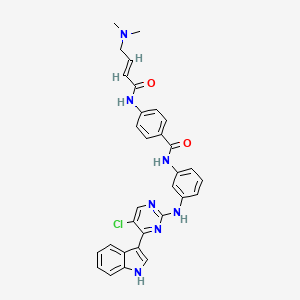

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJNFLYHUXWUPF-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

THZ1: A Covalent Inhibitor of CDK7 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, involving the irreversible binding to a non-catalytic cysteine residue, has established it as a critical tool for studying the roles of CDK7 in transcription and cell cycle control. Furthermore, this compound has demonstrated significant therapeutic potential in preclinical models of various cancers, particularly those driven by transcriptional addiction and super-enhancer-associated oncogenes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Concepts: Mechanism of Action

This compound is a first-in-class, irreversible inhibitor of CDK7. It possesses a phenylamino-pyrimidine scaffold with a reactive acrylamide moiety. This electrophilic group covalently modifies Cysteine 312 (Cys312) on CDK7, a residue located outside the canonical ATP-binding pocket. This covalent and allosteric inhibition mechanism confers high potency and selectivity for CDK7 over other kinases.

CDK7 is a key component of two essential cellular complexes:

-

CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, thereby regulating cell cycle progression.

-

General Transcription Factor TFIIH: As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.

By inhibiting CDK7, this compound disrupts both of these fundamental processes, leading to cell cycle arrest and a global suppression of transcription. Notably, this compound exhibits a profound effect on the transcription of genes associated with super-enhancers, which are large clusters of regulatory elements that drive the expression of key oncogenes in many cancers. This preferential inhibition of super-enhancer-driven transcription is a key contributor to its anti-cancer activity.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Kinase | Assay Conditions | Reference |

| IC50 | 3.2 nM | CDK7 | LanthaScreen® Eu Kinase Binding Assay (180 min incubation) |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Assay Duration | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 nM | 72 hours | |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 nM | 72 hours | |

| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | - | - | |

| DND-41 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | - | - | |

| Murine SCLC | Small Cell Lung Cancer | 75-100 nM | - | |

| Murine NSCLC | Non-Small Cell Lung Cancer | ~750 nM | - | |

| HuCCT1 | Cholangiocarcinoma | - | 72 hours | |

| HuH28 | Cholangiocarcinoma | - | 72 hours | |

| RBE | Cholangiocarcinoma | - | 72 hours | |

| HCCC9810 | Cholangiocarcinoma | - | 72 hours | |

| OZ | Cholangiocarcinoma | - | 72 hours | |

| C666-1 | Nasopharyngeal Carcinoma | - | - | |

| HK1 | Nasopharyngeal Carcinoma | - | - | |

| T24 | Urothelial Carcinoma | - | 24 hours | |

| BFTC-905 | Urothelial Carcinoma | - | 24 hours |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

Caption: this compound covalently binds to Cys312 on CDK7, inhibiting its kinase activity.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow for characterizing the effects of this compound.

Experimental Protocols

Cell Viability Assay

This protocol is a generalized procedure for determining the IC50 of this compound in cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

For CCK-8/WST-1 Assays: Add the reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

For CellTiter-Glo (CTG) Assay: Equilibrate the plate to room temperature. Add the CTG reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence using a microplate reader.

-

-

Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the this compound concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-RNAPII

This protocol outlines the detection of changes in RNAPII phosphorylation upon this compound treatment.

-

Cell Lysis: Treat cells with this compound or DMSO for the desired time (e.g., 4-6 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total RNAPII, phospho-RNAPII (Ser2, Ser5, Ser7), and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol provides a general framework for performing ChIP-seq to analyze histone modifications (e.g., H3K27ac) or protein occupancy (e.g., RNAPII) after this compound treatment.

-

Cross-linking and Chromatin Preparation: Treat cells with this compound or DMSO. Cross-link proteins to DNA with 1% formaldehyde. Quench the reaction with glycine. Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the target protein (e.g., anti-H3K27ac or anti-RNAPII) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of enrichment. Analyze the differential binding of the target protein between this compound-treated and control samples.

Resistance Mechanisms

Acquired resistance to this compound has been observed in some cancer cell lines. A primary mechanism of resistance is the upregulation of multidrug transporters, such as ABCB1 and ABCG2, which actively efflux this compound from the cell. This can lead to cross-resistance to other chemotherapy agents.

Conclusion

This compound is a powerful chemical probe and a promising therapeutic candidate. Its covalent mechanism of action and selectivity for CDK7 have enabled significant advances in our understanding of transcription and cell cycle regulation. The preferential targeting of super-enhancer-driven oncogenes provides a clear rationale for its development as an anti-cancer agent. This guide provides a comprehensive overview of the technical aspects of working with this compound, which should aid researchers in designing and interpreting experiments with this important molecule.

Investigating Super-Enhancers with THZ1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Super-enhancers are large clusters of regulatory DNA elements that play a pivotal role in driving the expression of genes essential for cell identity and disease. Their unique transcriptional properties make them attractive targets for therapeutic intervention, particularly in oncology. THZ1, a covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has emerged as a powerful chemical probe to dissect the function of super-enhancers and as a potential therapeutic agent. This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and data analysis workflows for investigating super-enhancers using this compound.

The Central Role of Super-Enhancers and the Impact of this compound

Super-enhancers are distinguished from typical enhancers by their size, high density of transcription factor binding, and enrichment of the Mediator complex and the bromodomain-containing protein BRD4.[1][2][3] They are critical for the robust expression of key lineage-defining genes and oncogenes.[1][4] A defining characteristic of super-enhancers is their sensitivity to transcriptional perturbation.[1]

This compound is a highly specific, covalent inhibitor of CDK7, a subunit of the general transcription factor TFIIH.[5][6] CDK7 plays a crucial role in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription initiation and the release of Pol II from promoter-proximal pausing.[6][7] By inhibiting CDK7, this compound disrupts these processes, leading to a global alteration of transcription.[7][8][9] Notably, genes driven by super-enhancers exhibit a heightened sensitivity to this compound, resulting in their preferential downregulation.[4] This selectivity provides a therapeutic window for targeting cancer cells that are dependent on super-enhancer-driven oncogenes.[4]

Key Experimental Approaches and Data Presentation

A multi-omics approach is typically employed to investigate the effects of this compound on super-enhancer function. The following table summarizes the key experimental techniques and the type of data they generate.

| Experimental Technique | Purpose | Key Data Generated |

| ChIP-seq (Chromatin Immunoprecipitation Sequencing) | To identify and quantify the genome-wide binding of specific proteins, such as histone modifications (H3K27ac), transcription factors, Mediator, and BRD4.[1][10][11] | Genome-wide maps of protein binding sites, enabling the identification of enhancers and super-enhancers. |

| RNA-seq (RNA Sequencing) | To profile the global gene expression changes upon this compound treatment. | Quantitative information on up- and down-regulated genes, providing insights into the functional consequences of super-enhancer inhibition. |

| PRO-seq/GRO-seq (Precision Run-on Sequencing/Global Run-on Sequencing) | To map the location and density of actively transcribing RNA polymerases at high resolution.[7][8][9][12][13] | Provides a direct measure of transcriptional activity, revealing changes in Pol II pausing and elongation dynamics induced by this compound.[6][8] |

Detailed Experimental Protocols

Super-Enhancer Identification using ChIP-seq

The identification of super-enhancers is a cornerstone of this research area. The most common method relies on ChIP-seq for the H3K27ac histone mark, which is characteristic of active enhancers.[3]

a. Chromatin Immunoprecipitation (ChIP)

-

Cell Crosslinking: Treat cells with 1% formaldehyde to crosslink proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 base pairs using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac.

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Perform a series of washes to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin and reverse the formaldehyde crosslinks by heating.

-

DNA Purification: Purify the DNA for library preparation.

b. ChIP-seq Library Preparation and Sequencing

-

End Repair and A-tailing: Repair the ends of the purified DNA fragments and add a single adenine nucleotide to the 3' ends.

-

Adapter Ligation: Ligate sequencing adapters to the DNA fragments.

-

PCR Amplification: Amplify the library using PCR.

-

Sequencing: Perform high-throughput sequencing of the prepared library.

c. Bioinformatic Analysis for Super-Enhancer Identification

The Rank Ordering of Super-Enhancers (ROSE) algorithm is the standard tool for identifying super-enhancers from ChIP-seq data.[3][10][14]

Caption: Workflow for Super-Enhancer Identification using ChIP-seq.

Assessing Transcriptional Changes with PRO-seq

PRO-seq provides a snapshot of the active RNA polymerase landscape, offering insights into the immediate transcriptional effects of this compound.[13]

a. Nuclei Isolation and Run-on Reaction

-

Cell Permeabilization: Treat cells with a mild detergent to permeabilize the cell membrane while keeping the nuclear membrane intact.

-

Nuclear Run-on: Incubate the isolated nuclei with biotin-labeled NTPs. Actively transcribing RNA polymerases will incorporate these labeled nucleotides into nascent RNA transcripts.

-

RNA Isolation: Extract the total RNA.

b. PRO-seq Library Preparation

-

RNA Fragmentation: Fragment the RNA to a desired size.

-

Biotinylated RNA Enrichment: Use streptavidin beads to specifically pull down the biotin-labeled nascent RNA.

-

Adapter Ligation: Ligate adapters to the 3' and 5' ends of the RNA fragments.

-

Reverse Transcription and PCR Amplification: Convert the RNA to cDNA and amplify the library.

-

Sequencing: Perform high-throughput sequencing.

References

- 1. Super-enhancer - Wikipedia [en.wikipedia.org]

- 2. Super-Enhancers in the Regulation of Gene Transcription: General Aspects and Antitumor Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 5. This compound reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Controling RNA Polymerase Dynamics | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 7. The CDK7 inhibitor this compound alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The CDK7 inhibitor this compound alters RNA polymerase dynamics at the 5' and 3' ends of genes. | Vanderbilt University Medical Center [medsites.vumc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. 4.3. ChIP-Seq Data Processing and Super Enhancer Analysis [bio-protocol.org]

- 11. Super Enhancer Identification Services - CD Genomics [cd-genomics.com]

- 12. Rapid and Scalable Profiling of Nascent RNA with fastGRO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PRO-Seq [illumina.com]

- 14. Identification of super-enhancers [bio-protocol.org]

The Impact of THZ1 on Oncogene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

THZ1, a selective and covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has emerged as a potent anti-cancer agent by targeting the transcriptional machinery that drives oncogene expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key oncogenes, and detailed experimental protocols for its investigation.

Introduction

Cancer is often characterized by the dysregulation of transcriptional programs, leading to the overexpression of oncogenes that drive tumor growth and survival. Cyclin-dependent kinase 7 (CDK7) is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex. Through its kinase activity, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation and elongation. Additionally, CDK7 phosphorylates other CDKs, thereby regulating the cell cycle.

This compound is a first-in-class covalent inhibitor of CDK7. It forms an irreversible bond with a unique cysteine residue (Cys312) located outside the canonical kinase domain of CDK7, conferring its high selectivity.[1] By inhibiting CDK7, this compound disrupts the transcription of a specific subset of genes, particularly those associated with super-enhancers, which are large clusters of enhancers that drive high-level expression of cell identity and oncogenes.[1][2] This targeted disruption of oncogenic transcription makes this compound a promising therapeutic strategy for various cancers.

Mechanism of Action

This compound's primary mechanism of action is the covalent inhibition of CDK7. This inhibition leads to a global reduction in RNAPII CTD phosphorylation at Serine 5 and Serine 7, which is essential for transcription initiation and elongation.[3] The consequence is a profound and selective suppression of the transcription of genes that are highly dependent on continuous high-level expression, a hallmark of many oncogenes.

A key aspect of this compound's selectivity lies in its impact on super-enhancers. These regulatory elements are densely occupied by transcription factors and coactivators and are particularly sensitive to perturbations in the transcriptional machinery.[1][2] Many key oncogenes, such as MYC and RUNX1, are driven by super-enhancers in certain cancer types.[1][4] this compound treatment leads to a preferential downregulation of these super-enhancer-associated genes, explaining its potent anti-tumor activity in specific cancer contexts.[1][2]

Quantitative Data on this compound's Efficacy

The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate particular sensitivity in hematological malignancies and solid tumors driven by transcriptional addiction.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 7.5 | [1] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 9.3 | [1] |

| D458 | Medulloblastoma (MYC-amplified) | 10 | [5] |

| D425 | Medulloblastoma (MYC-amplified) | 10 | [5] |

| ONS76 | Medulloblastoma (non-MYC-amplified) | 270 | [5] |

| UW228 | Medulloblastoma (non-MYC-amplified) | 150 | [5] |

| HuCCT1 | Cholangiocarcinoma | <500 | [3] |

| HuH28 | Cholangiocarcinoma | <500 | [3] |

| RBE | Cholangiocarcinoma | <500 | [3] |

| Multiple Breast Cancer Lines | Breast Cancer | 80-300 (2-day treatment) | [2] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

This compound treatment leads to a significant downregulation of key oncogenes. RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR) have been employed to quantify these changes.

| Gene | Cancer Type | This compound Concentration | Treatment Duration | Fold Change in mRNA Expression | Reference |

| RUNX1 | T-ALL (Jurkat) | 50 nM | 6 hours | Substantially affected | [1] |

| MYC | Medulloblastoma (D458, D425) | IC50 (10 nM) | Not specified | ~50% reduction in protein | [5] |

| MYC | B-cell Acute Lymphocytic Leukemia | 500 nM | 24 hours | Significantly suppressed | [6][7] |

| MCL1 | Cholangiocarcinoma | 25 nM and 200 nM | 6 hours | Significantly inhibited | [3] |

| FOSL1 | Cholangiocarcinoma | 25 nM and 200 nM | 6 hours | Downregulated | [3] |

| RUNX1 | Cholangiocarcinoma | 25 nM and 200 nM | 6 hours | Downregulated | [3] |

Table 2: Effect of this compound on Oncogene Expression.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of cancer cells in a 96-well format.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

96-well clear-bottom, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO2.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range is 1 nM to 10 µM.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 72 hours at 37°C.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the half-maximal inhibitory concentration (IC50) values using a non-linear regression curve fit (e.g., in GraphPad Prism).

-

RNA Sequencing (RNA-seq)

This protocol outlines the steps for performing RNA-seq to analyze global changes in gene expression following this compound treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well plates

-

TRIzol reagent (or other RNA extraction kit)

-

RNeasy Mini Kit (Qiagen)

-

DNase I

-

Agilent Bioanalyzer (or similar)

-

TruSeq RNA Library Prep Kit (Illumina)

-

Next-generation sequencer (e.g., Illumina NovaSeq)

Procedure:

-

Cell Treatment and RNA Isolation:

-

Seed cells in 6-well plates and grow to ~70-80% confluency.

-

Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 6, 12, or 24 hours).[3][6]

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the plate using 1 mL of TRIzol reagent per well.

-

Isolate total RNA according to the TRIzol manufacturer's protocol, followed by a cleanup step using the RNeasy Mini Kit, including an on-column DNase I digestion.[6]

-

-

RNA Quality Control:

-

Assess RNA integrity and concentration using an Agilent Bioanalyzer. High-quality RNA should have an RNA Integrity Number (RIN) > 8.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from 1 µg of total RNA using the TruSeq RNA Library Prep Kit following the manufacturer's instructions. This includes poly(A) selection of mRNA, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequence the libraries on an Illumina sequencer to a desired read depth (e.g., 30-50 million reads per sample).

-

-

Data Analysis:

-

Perform quality control of raw sequencing reads using FastQC.

-

Align reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.

-

Quantify gene expression levels using tools such as RSEM or featureCounts.

-

Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

-

Perform pathway and gene ontology analysis on differentially expressed genes to identify affected biological processes.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to identify the genomic regions where RNAPII or specific histone marks are altered by this compound treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

Cell lysis and nuclear lysis buffers

-

Sonicator (e.g., Bioruptor)

-

Antibodies against RNAPII (total, Ser2-P, Ser5-P), H3K27ac, or other targets of interest

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit (e.g., Qiagen PCR Purification Kit)

-

Agilent Bioanalyzer

-

NEBNext Ultra II DNA Library Prep Kit for Illumina

-

Next-generation sequencer

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound or DMSO as described for RNA-seq.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[8]

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.[8]

-

Scrape cells, wash with ice-cold PBS, and pellet by centrifugation.

-

-

Chromatin Preparation:

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody against the protein of interest.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[8]

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the ChIP DNA using a DNA purification kit.

-

Assess the size and concentration of the purified DNA using a Bioanalyzer.

-

Prepare sequencing libraries using the NEBNext Ultra II DNA Library Prep Kit.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on an Illumina platform.

-

Align reads to a reference genome.

-

Perform peak calling using software like MACS2 to identify regions of enrichment.

-

Analyze and visualize the data to determine the effect of this compound on the genomic localization of the target protein.

-

Conclusion

This compound represents a powerful tool for both basic research and clinical applications in oncology. Its ability to selectively target the transcriptional addiction of cancer cells through the inhibition of CDK7 and the disruption of super-enhancer function provides a clear rationale for its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of this compound on oncogene expression and cancer cell biology. Further research into the precise mechanisms of this compound and the identification of biomarkers for sensitivity will be crucial for its successful translation into the clinic.

References

- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CDK7 inhibitor this compound inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. CDK7 Inhibitor this compound Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | CDK7 Inhibitor this compound Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 8. ChIP Protocol | Proteintech Group [ptglab.com]

- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

The Discovery and Development of THZ1: A Covalent CDK7 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) that has emerged as a critical tool for investigating the transcriptional dependencies of cancer and as a promising therapeutic candidate.[1][2][3][4] Discovered through a cell-based screening approach, this compound exhibits a unique mechanism of action, irreversibly binding to a cysteine residue outside the canonical kinase domain of CDK7, leading to the inhibition of its enzymatic activity.[3] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its biochemical and cellular effects, and includes detailed methodologies for key experimental assays.

Discovery and Mechanism of Action

This compound was identified from a library of kinase inhibitors as a compound with potent anti-proliferative activity against a broad range of cancer cell lines.[1] It is a covalent inhibitor that targets Cysteine 312 (Cys312) on CDK7, a residue located outside of the ATP-binding pocket.[5] This covalent modification is achieved through its acrylamide moiety, which forms a stable bond with the thiol group of the cysteine. This unique targeting mechanism confers a high degree of selectivity for CDK7 over other kinases.[6] While this compound is highly potent against CDK7, it also demonstrates inhibitory activity against the closely related transcriptional kinases CDK12 and CDK13, which share a conserved cysteine at a similar position.[2][6]

The binding of this compound to CDK7 leads to the inhibition of its kinase activity, which has two major downstream consequences:

-

Inhibition of Transcription: CDK7 is a critical component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7), which is essential for transcription initiation and promoter-proximal pausing.[5][7] this compound-mediated inhibition of CDK7 blocks this phosphorylation, leading to a global suppression of transcription.[7] This effect is particularly pronounced for genes associated with super-enhancers, which are large clusters of regulatory elements that drive the expression of key oncogenes like MYC and RUNX1.[8]

-

Cell Cycle Arrest: CDK7 also functions as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound can lead to cell cycle arrest, typically at the G2/M phase.[9][10]

Quantitative Data

The following tables summarize the reported in vitro and in vivo activity of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CDK7) | 3.2 nM | Kinase Binding Assay | [1] |

| Kd (CDK7) | 142 nM (for this compound-R, a non-covalent analog) | Kinase Binding Assay | [11] |

| IC50 (Cell Proliferation) | 0.55 nM | Loucy (T-ALL) | [1] |

| 50 nM | Jurkat (T-ALL) | [1] | |

| <200 nM | In over 50% of 1000 cancer cell lines | [1] | |

| 57.6 - 719.4 nM | Glioblastoma cell lines | [10] | |

| <500 nM | Cholangiocarcinoma cell lines | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Outcome | Reference |

| KOPTK1 T-ALL Xenograft | 10 mg/kg, twice daily, i.p. | Significant tumor growth inhibition | [12] |

| U266 Multiple Myeloma Xenograft | 10 mg/kg, daily, 5 days/week, i.p. | Reduced tumor burden and prolonged survival | [13][14] |

| 143B Osteosarcoma Xenograft | Not specified, subcutaneous | Suppressed tumor growth | [15] |

| Patient-Derived Cholangiocarcinoma Xenograft | 10 mg/kg, twice a day, i.p. for 17 days | Not specified | |

| Urothelial Carcinoma Xenograft | 10 mg/kg/day, i.p. for 4 weeks | Enhanced anti-tumor effect of gemcitabine | [16] |

Experimental Protocols

Biochemical Kinase Assay (Covalent Inhibition)

This protocol is a general guideline for assessing the covalent inhibition of CDK7 by this compound.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., a peptide containing the RNAPII CTD YSPTSPS motif)

-

This compound and control compounds (e.g., this compound-R, a non-covalent analog)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Compound Pre-incubation: Pre-incubate the CDK7/Cyclin H/MAT1 complex with varying concentrations of this compound or control compounds in the kinase reaction buffer for different durations (e.g., 0, 30, 60, 120 minutes) at room temperature. This step allows for the time-dependent covalent modification of the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to the pre-incubated enzyme-inhibitor solution. The final ATP concentration should be at or near its Km for CDK7.

-

Reaction Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

-

Reaction Termination and Detection: Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. The luminescence signal is proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration for each pre-incubation time point. A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of covalent inhibition.

Cell Viability Assay

This protocol outlines a common method to assess the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, resazurin)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).

-

Viability Measurement: After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the percentage of cell viability against the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Western Blot for RNA Polymerase II Phosphorylation

This protocol describes the detection of changes in RNAPII CTD phosphorylation upon this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against:

-

Phospho-RNAPII CTD (Ser2)

-

Phospho-RNAPII CTD (Ser5)

-

Phospho-RNAPII CTD (Ser7)

-

Total RNAPII

-

Loading control (e.g., GAPDH, β-actin)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate duration. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. The specific dilutions for each antibody should be optimized according to the manufacturer's recommendations.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated RNAPII to the total RNAPII and the loading control.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[12]

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or with Matrigel) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) and the vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) and schedule (e.g., daily or twice daily).[13][14][16]

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring for Toxicity: Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.

-

Study Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry). Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of this compound.

Mandatory Visualizations

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]

- 4. This compound (CAS 1604810-83-4) | Abcam [abcam.com]

- 5. CN112656798B - Application of CDK7 targeted inhibitor in preparation of medicine for treating cytokine release syndrome - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. CDK7 inhibitor this compound inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK7 Inhibitor this compound Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptional CDK inhibitors, CYC065 and this compound promote Bim-dependent apoptosis in primary and recurrent GBM through cell cycle arrest and Mcl-1 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. The covalent CDK7 inhibitor this compound potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical Blueprint of THZ1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the chemical structure, mechanism of action, and biological effects of THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Designed for researchers, scientists, and drug development professionals, this document compiles critical quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a comprehensive understanding of this pivotal research compound.

Chemical and Physical Properties

This compound, with the chemical formula C₃₁H₂₈ClN₇O₂, is a synthetic molecule that has garnered significant attention in cancer research for its unique inhibitory mechanism.[1] Its structure features an acrylamide moiety that enables covalent bond formation with a non-catalytic cysteine residue (Cys312) on CDK7, conferring high potency and selectivity.[2]

| Property | Value |

| IUPAC Name | N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((E)-4-(dimethylamino)but-2-enamido)benzamide |

| Molecular Formula | C₃₁H₂₈ClN₇O₂ |

| Molecular Weight | 566.06 g/mol |

| CAS Number | 1604810-83-4 |

| SMILES | CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as an irreversible inhibitor of CDK7, a key component of the transcription factor IIH (TFIIH) complex. By covalently binding to Cys312, a residue located outside the canonical kinase domain, this compound allosterically inhibits the kinase activity of CDK7. This inhibition disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step in transcription initiation and elongation.[2] Consequently, this compound leads to a global downregulation of transcription, with a pronounced effect on genes associated with super-enhancers, many of which are key oncogenic drivers.[3][4]

Beyond its primary target, this compound has also been shown to inhibit other closely related kinases, namely CDK12 and CDK13, albeit at higher concentrations.[5][6] This polypharmacology may contribute to its overall anti-cancer activity.

Quantitative Analysis of this compound Activity

The potency of this compound has been extensively characterized across a wide range of cancer cell lines. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC₅₀) and inhibitor constant (Ki) values.

Table 1: Inhibitor Constants (Ki) of this compound

| Target | Ki (nM) |

| CDK7 | 2.1 |

| CDK12 | ~250 |

| CDK13 | ~250 |

Data sourced from multiple studies.

Table 2: Selected IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 |

| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 |

| Kelly | Neuroblastoma | 6-9 |

| IMR-32 | Neuroblastoma | 6-9 |

| H1299 | Non-Small Cell Lung Cancer | ~50 |

| A549 | Non-Small Cell Lung Cancer | >50 |

| SKBR3 | Breast Cancer (HER2+) | ~25 |

| JIMT-1 | Breast Cancer (HER2+) | >100 |

| NALM6 | B-cell Acute Lymphocytic Leukemia | 101.2 |

| REH | B-cell Acute Lymphocytic Leukemia | 26.26 |

Note: IC₅₀ values can vary depending on the assay conditions and duration of treatment.[1][7]

Key Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by impinging on several critical signaling pathways that control cell proliferation, survival, and transcription.

This compound's Impact on Transcription and Cell Cycle

By inhibiting CDK7, this compound directly interferes with the core transcriptional machinery. This leads to a cascade of downstream effects, including the downregulation of key oncogenes like MYC and cell cycle regulators. The inhibition of CDK7's kinase activity towards other CDKs (CDK1, CDK2, CDK4, CDK6) also contributes to cell cycle arrest, typically at the G1/S and G2/M transitions.[8]

Downregulation of MAPK and Hippo Signaling Pathways

Emerging evidence indicates that this compound can also modulate the Mitogen-Activated Protein Kinase (MAPK) and Hippo signaling pathways, both of which are frequently dysregulated in cancer. This compound has been shown to decrease the phosphorylation of key components of the MAPK pathway, such as ERK1/2 and p38, leading to reduced cell proliferation. While the precise mechanism of this compound's effect on the Hippo pathway is still under investigation, it is known to downregulate this pathway, which may involve the modulation of the transcriptional co-activators YAP and TAZ.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.

Western Blotting

Objective: To detect and quantify the levels of specific proteins and their phosphorylation status in cells treated with this compound.

Methodology:

-

Cell Lysis: Cells are treated with this compound at various concentrations and time points. After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., p-RNAPII, total RNAPII, CDK7, cleaved PARP, etc.) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the genomic regions where specific proteins, such as RNAPII or transcription factors, are bound following this compound treatment.

Methodology:

-

Cross-linking: Cells treated with this compound are cross-linked with formaldehyde to fix protein-DNA interactions.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Methodology:

-

Cell Treatment and Harvesting: Cells are treated with this compound for the desired duration. Both adherent and suspension cells are harvested and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate RNA staining.

-

Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is analyzed to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[9][10]

This technical guide serves as a foundational resource for researchers working with this compound. By providing a centralized repository of its chemical properties, biological activities, and associated experimental methodologies, we aim to accelerate further discoveries in the field of cancer biology and drug development.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. nih.brage.unit.no [nih.brage.unit.no]

- 6. graylab.stanford.edu [graylab.stanford.edu]

- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-dependent kinase 7 inhibitor this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK7 Inhibitor this compound Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of THZ1 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

THZ1, a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has emerged as a promising therapeutic agent in various cancers. Its primary mechanism of action involves the dual inhibition of transcriptional and cell cycle processes, both of which are fundamental to tumor cell proliferation and survival. This technical guide provides an in-depth analysis of this compound's effect on cell cycle progression, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is frequently observed in tumor cells. This compound targets CDK7, a central component of the CDK-activating kinase (CAK) complex and a key player in transcription. By inhibiting CDK7, this compound disrupts both the cell cycle machinery and the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis.[1][2] This document serves as a comprehensive resource for understanding and investigating the effects of this compound on cell cycle progression.

Mechanism of Action: Dual Inhibition of Transcription and Cell Cycle

This compound's primary molecular target is CDK7. CDK7 has two major roles in the cell:

-

As a component of the CAK complex: CDK7 phosphorylates and activates other CDKs, including CDK1 and CDK2, which are essential for progression through different phases of the cell cycle.[1][2]

-

As a subunit of the general transcription factor TFIIH: CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation.

By inhibiting CDK7, this compound exerts a dual effect:

-

Direct Cell Cycle Inhibition: this compound treatment leads to a reduction in the phosphorylation of CDK1 at Threonine 161 and CDK2 at Threonine 160, key activating modifications.[1] This inhibition of CAK activity results in a failure to activate CDK1/Cyclin B1 and CDK2/Cyclin E/A complexes, leading to cell cycle arrest.

-

Indirect Cell Cycle Inhibition via Transcriptional Repression: this compound-mediated inhibition of RNA Pol II phosphorylation leads to a global downregulation of transcription. This disproportionately affects genes with super-enhancers, which often include key oncogenes and cell cycle regulators like MYC, CCNB1 (Cyclin B1), and CDC25C.[3] The downregulation of these essential proteins further contributes to cell cycle arrest.

Signaling Pathway Diagram

Caption: this compound's dual mechanism of action on transcription and cell cycle.

Quantitative Effects of this compound on Cell Cycle Progression

The impact of this compound on cell cycle distribution varies depending on the cell line, this compound concentration, and treatment duration. A common observation is the induction of G2/M phase arrest and a reduction in the S phase population.

| Cell Line | This compound Concentration | Treatment Duration | Effect on Cell Cycle Distribution | Reference |

| Glioblastoma (N16-0125, N15-0385) | 100 nM | 48h, 72h | Substantial G2/M arrest. | [1] |

| Lens Epithelial Cells (LECs) | 100, 200, 400, 800 nM | 24h | Dose-dependent increase in G2/M phase. | [3] |

| Multiple Myeloma (H929, U266) | 50-150 nM | 16h | Moderate but significant increase in G2/M and decrease in S-phase. | [2] |

| B-cell Acute Lymphocytic Leukemia (B-ALL) | Low concentrations | - | G2/M phase arrest. | [4] |

| C2C12 Myoblasts | 50, 100, 150, 200 nM | 24h | Dose-dependent increase in the percentage of cells in the G2/M phase. | [5] |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Human cancer cell lines (e.g., glioblastoma, multiple myeloma, lens epithelial cells) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C.[6] Working solutions are prepared by diluting the stock in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

Experimental Workflow:

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer (e.g., BD FACScan)

-

Analysis software (e.g., ModFit LT)

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration.

-

Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation. Wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL. Fix for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol details the detection of key cell cycle regulatory proteins and their phosphorylation status by Western blotting.

Experimental Workflow:

Caption: General workflow for Western blot analysis.

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Antibody Information:

| Target Protein | Phosphorylation Site | Recommended Dilution | Company (Example) | Catalog # (Example) |

| p-CDK1 | Thr161 | 1:1000 | Cell Signaling Technology | 9114S[7] |

| CDK1 | - | 1:500 - 1:2000 | Abcepta | - |

| p-CDK2 | Thr160 | 1:500 - 1:2000 | Abbkine | - |

| Cyclin B1 | - | 1:500 - 1:5000 | FineTest | FNab02122[8] |

| GAPDH/α-Tubulin | - | Varies | - | - |

Procedure:

-

Protein Extraction: After this compound treatment, wash cells with cold PBS and lyse in RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect protein bands using an ECL substrate and an imaging system.

Conclusion

This compound effectively disrupts cell cycle progression in cancer cells through a dual mechanism involving the direct inhibition of CDK activity and the transcriptional repression of key cell cycle regulators. The predominant effect observed is a G2/M phase arrest, often accompanied by a decrease in the S phase population. This in-depth guide provides the necessary theoretical background and practical protocols for researchers to investigate the intricate effects of this compound on the cell cycle, facilitating further exploration of its therapeutic potential.

References

- 1. Transcriptional CDK inhibitors, CYC065 and this compound promote Bim-dependent apoptosis in primary and recurrent GBM through cell cycle arrest and Mcl-1 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The covalent CDK7 inhibitor this compound potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | CDK7 Inhibitor this compound Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. biocompare.com [biocompare.com]

- 8. ebiohippo-live.s3.eu-central-1.amazonaws.com [ebiohippo-live.s3.eu-central-1.amazonaws.com]

Methodological & Application

Application Notes and Protocols for THZ1 Treatment in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It also demonstrates inhibitory activity against CDK12 and CDK13 at higher concentrations.[4] this compound exerts its effects by covalently binding to a unique cysteine residue (Cys312) located outside the kinase domain of CDK7, leading to the inhibition of RNA Polymerase II (RNAP II) phosphorylation at serine 5 and 7 of the C-terminal domain (CTD).[1][3] This disruption of transcription disproportionately affects cancer cells that are highly dependent on transcriptional regulation for their survival and proliferation, particularly those driven by oncogenic transcription factors such as MYC and RUNX1.[1][5][6] Consequently, this compound treatment leads to the induction of apoptosis, cell cycle arrest, and a reduction in the expression of key anti-apoptotic proteins like MCL-1 and XIAP in various cancer cell lines.[5][6]

These application notes provide detailed protocols for treating cell cultures with this compound and for assessing its effects on cell viability, apoptosis, and protein expression.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [7] |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [7] |

| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.49 | |

| DND-41 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.61 | |

| HuCCT1 | Cholangiocarcinoma | <500 | [8] |

| HuH28 | Cholangiocarcinoma | <500 | [8] |

| RBE | Cholangiocarcinoma | <500 | [8] |

| HCCC9810 | Cholangiocarcinoma | <500 | [8] |

| OZ | Cholangiocarcinoma | <500 | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cells, using Jurkat cells as an example.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture Jurkat cells in RPMI-1640 medium.

-

Perform a cell count to determine cell density.

-

Seed approximately 3 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[9]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A suggested concentration range for Jurkat cells is 0-320 µg/mL.[10]

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[3]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Reading:

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection of apoptosis in this compound-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., T-ALL cell lines)

-

Appropriate culture medium

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture vessels and treat with desired concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 6, 12, or 24 hours).[2]

-

-

Cell Harvesting and Washing:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis/necrosis).

-

Western Blot Analysis

This protocol outlines the procedure for analyzing changes in protein expression in response to this compound treatment.

Materials:

-

This compound-treated and untreated cell pellets

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (see Table 2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in ice-cold RIPA buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Table 2: Recommended Primary Antibodies for Western Blotting

| Target Protein | Recommended Dilution | Citation |

| CDK7 | 1:1000 - 1:20000 | [1][11][12] |

| Phospho-RNA Polymerase II (Ser5) | 1:1000 - 1:20000 | [6] |

| c-MYC | 1:1000 - 1:12000 | [2][4][5] |

| Cleaved PARP | Varies by manufacturer | [13][14] |

| Cleaved Caspase-3 | Varies by manufacturer | [13] |

Mandatory Visualization

References

- 1. Cdk7 Antibody (NBP2-15847): Novus Biologicals [novusbio.com]

- 2. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. c-MYC antibody (10828-1-AP) | Proteintech [ptglab.com]

- 5. c-Myc (D84C12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 6. Phospho-RNA pol II CTD (Ser5) Monoclonal Antibody (4H8) (MA1-46093) [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. CDK7 inhibitor this compound inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell viability assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. CDK7 Antibody | Cell Signaling Technology [cellsignal.com]

- 12. CDK7 antibody (67889-1-Ig) | Proteintech [ptglab.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for THZ1 in In Vivo Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction:

THZ1 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[3][4] By inhibiting CDK7, this compound disrupts gene transcription, particularly of super-enhancer-associated oncogenes, and can induce apoptosis in cancer cells.[3][5] These characteristics make this compound a promising therapeutic agent for various cancers. This document provides detailed application notes and protocols for the use of this compound in in vivo xenograft studies based on preclinical research.

Data Presentation: this compound Dosage and Administration in Xenograft Models

The following table summarizes the effective dosages and administration routes of this compound in various cancer xenograft models as reported in preclinical studies.

| Cancer Type | Cell Line(s) | Mouse Strain | This compound Dosage | Administration Route & Schedule | Vehicle | Efficacy | Reference(s) |

| Ovarian Cancer | COV 413B, OVCA420, SKOV3 | BALB/c Nude | 10 mg/kg | Twice daily | 10% DMSO in D5W | Significant tumor growth inhibition | [6] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | KOPTK1 | Bioluminescent xenografted mouse model | 10 mg/kg | Twice daily | Not specified | Significant anti-proliferation | [3] |

| Multiple Myeloma | U266 | NOD/SCIDγ (NSG) | 10 mg/kg | i.p. twice daily, 5 days/week | Not specified | Improved survival, minimal toxicity | [7][8] |

| Cholangiocarcinoma (CCA) | HuCCT1 | Nude mice | 10 mg/kg | i.p. twice daily | 10% DMSO and 90% dextrose 5% in water | Significantly suppressed xenograft growth | [9] |

| Neuroblastoma (MYCN-amplified) | Kelly | Xenograft model | 10 mg/kg | Intravenously twice daily | Not specified | Profoundly reduced tumor volume | [3] |

| Non-Small Cell Lung Cancer (NSCLC) | H460, H292 | Balb/c nu/nu | Not specified | Not specified | Not specified | Suppressed tumor growth | [5] |

| Osteosarcoma | 143B | Nude mice | Not specified | Subcutaneously twice a day | Not specified | Significantly suppressed tumor growth | [10] |

Experimental Protocols

General Animal Husbandry and Welfare

All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a pathogen-free environment with controlled temperature and humidity and a 12-hour light/dark cycle. Food and water should be provided ad libitum.

Xenograft Tumor Implantation

-

Cell Preparation: Culture the desired cancer cell line (e.g., U266 for multiple myeloma, HuCCT1 for cholangiocarcinoma) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium, such as a mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

-

Implantation:

-

Subcutaneous Model: Inject 1 x 106 to 5 x 106 cells subcutaneously into the dorsal flank of immunocompromised mice (e.g., BALB/c nude or NSG mice).

-

Systemic Model (for hematological malignancies): Inject 5 x 106 cells intravenously via the tail vein.[7]

-

-

Tumor Growth Monitoring:

-

For subcutaneous models, monitor tumor growth by measuring the tumor dimensions with a digital caliper every 3-4 days.[9]

-

Calculate tumor volume using the formula: Volume = (length × width²) / 2.[6][9]

-

For systemic models, monitor disease progression through methods like bioluminescence imaging if using luciferase-expressing cells.[7]

-

This compound Preparation and Administration

-

This compound Stock Solution: Prepare a stock solution of this compound in a solvent like dimethyl sulfoxide (DMSO).

-

Working Solution Preparation: On the day of administration, dilute the this compound stock solution with a vehicle to the final desired concentration. A commonly used vehicle is 10% DMSO in D5W (dextrose 5% in water) or 10% DMSO and 90% dextrose 5% in water.[6][9]

-

Administration:

-

Once tumors reach a palpable size (e.g., approximately 150-200 mm³), randomize the mice into treatment and control groups.[6][9]

-

Administer this compound at a dose of 10 mg/kg body weight.

-

The administration is typically performed twice daily via intraperitoneal (i.p.) or intravenous (i.v.) injection.[3][7][9]

-

The control group should receive the vehicle solution following the same schedule.

-

Efficacy and Toxicity Assessment

-

Tumor Growth Inhibition: Continue to measure tumor volumes throughout the study.

-

Survival Analysis: Monitor the survival of the mice in each group.

-

Toxicity Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.[3][7] Observe the animals for any signs of distress or adverse effects.

-